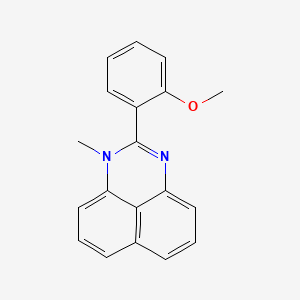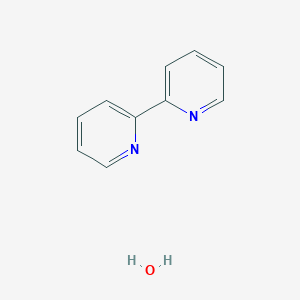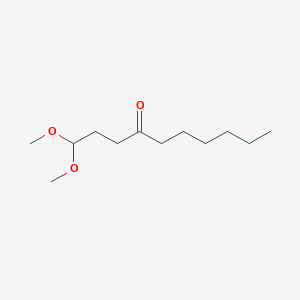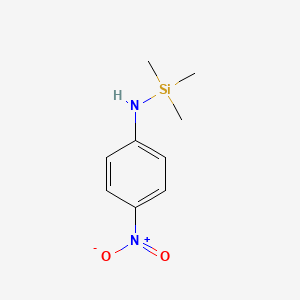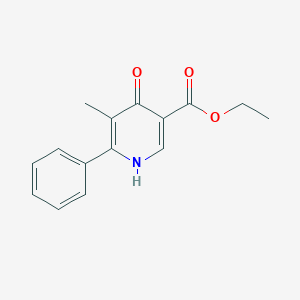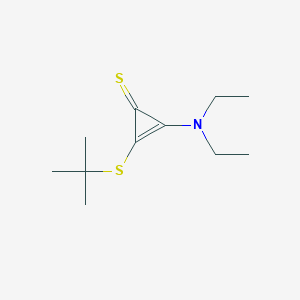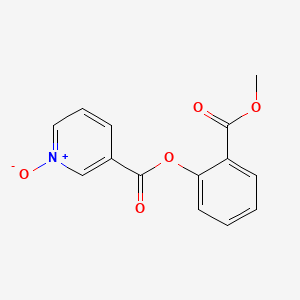
11-Oxoundec-9-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Oxoundec-9-en-1-yl acetate is a chemical compound with the molecular formula C13H22O3. It consists of 13 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes an acetate group and a double bond at the 9th position of the undecyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxoundec-9-en-1-yl acetate typically involves the esterification of 11-oxoundec-9-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
11-Oxoundec-9-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
11-Oxoundec-9-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 11-Oxoundec-9-en-1-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
類似化合物との比較
Similar Compounds
(Z)-Dodec-9-en-1-yl acetate: Similar in structure but with a different chain length.
(13Z)-Hexadec-13-en-11-yn-1-yl acetate: Contains a triple bond and a longer chain.
(Z)-Octadec-11-enyl acetate: Another acetate ester with a longer carbon chain.
Uniqueness
11-Oxoundec-9-en-1-yl acetate is unique due to its specific chain length and the presence of both a double bond and an acetate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
63024-89-5 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
11-oxoundec-9-enyl acetate |
InChI |
InChI=1S/C13H22O3/c1-13(15)16-12-10-8-6-4-2-3-5-7-9-11-14/h7,9,11H,2-6,8,10,12H2,1H3 |
InChIキー |
XJPOVFKHONUKEG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCCCCCC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)


